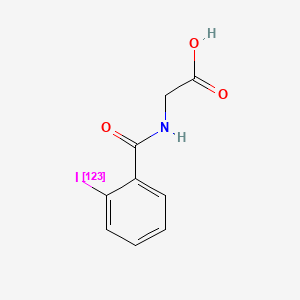

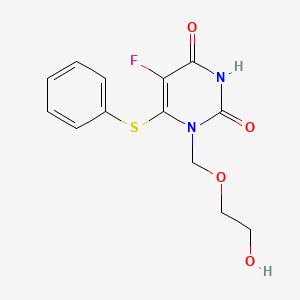

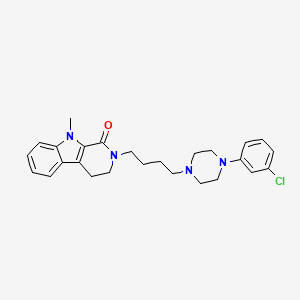

![molecular formula C23H27N5O7S B12808640 6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is known for its effectiveness against a wide range of Gram-negative bacteria, including the hospital pathogen Pseudomonas aeruginosa . Piperacillin is often used in combination with the β-lactamase inhibitor tazobactam to enhance its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperacillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a ureidopenicillanic acid derivative. The reaction typically requires the use of solvents like methanol and water, and the pH is adjusted using phosphoric acid . The final product is obtained through crystallization and purification steps .

Industrial Production Methods: In industrial settings, piperacillin is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Piperacillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the S-oxidation using potassium hydrogen peroxomonosulfate .

Common Reagents and Conditions:

Oxidation: Potassium hydrogen peroxomonosulfate in aqueous solutions.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of piperacillin, which can be analyzed using iodometric titration .

Wissenschaftliche Forschungsanwendungen

Piperacillin has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies involving β-lactam antibiotics.

Biology: Employed in microbiological assays to study bacterial resistance mechanisms.

Wirkmechanismus

Piperacillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis and eventual bacterial cell lysis .

Vergleich Mit ähnlichen Verbindungen

Piperacillin is often compared with other β-lactam antibiotics such as ampicillin, ticarcillin, and carbapenems:

Ampicillin: Similar in structure but less effective against Pseudomonas aeruginosa.

Ticarcillin: Another ureidopenicillin but with a different spectrum of activity.

Carbapenems: Broad-spectrum antibiotics with a higher resistance to β-lactamases compared to piperacillin.

Piperacillin’s unique polar side chain enhances its penetration into Gram-negative bacteria and reduces susceptibility to β-lactamase cleavage, making it particularly effective against Pseudomonas aeruginosa .

Eigenschaften

IUPAC Name |

6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

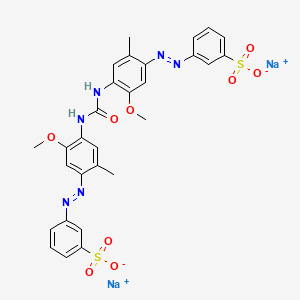

![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)